3-(1-methylcyclopropyl)propan-1-amine
Description
Properties
CAS No. |
1386999-37-6 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The alkylation of ammonia involves nucleophilic substitution of alkyl halides with ammonia, yielding primary amines. For 3-(1-methylcyclopropyl)propan-1-amine, the precursor 3-(1-methylcyclopropyl)propyl bromide reacts with excess ammonia in ethanol under reflux (100°C, 12–24 hours). The reaction proceeds via an mechanism, where ammonia displaces bromide to form the amine.
Excess ammonia minimizes polyalkylation, but competitive reactions with intermediate amines often produce secondary and tertiary byproducts.
Optimization and Challenges
-
Temperature Control : Elevated temperatures (>120°C) promote elimination side reactions, forming alkenes via dehydrohalogenation.
-
Solvent Selection : Polar aprotic solvents like DMF improve reactivity but complicate purification. Ethanol remains preferred for its balance of solubility and ease of removal.
-
Yield : Typical yields range from 40–60%, with chromatography required to isolate the primary amine from di- and trialkylated impurities.
Nitrile Reduction
Catalytic Hydrogenation
Reduction of 3-(1-methylcyclopropyl)propionitrile using hydrogen gas and Raney nickel at 80–100°C under 3–5 atm pressure provides the primary amine.
Advantages and Limitations
-
Selectivity : Raney nickel preferentially reduces nitriles without disturbing the cyclopropane ring.
-
Byproducts : Over-reduction to secondary amines occurs if reaction times exceed 8 hours.
Alternative Reductive Systems
-
Lithium Aluminum Hydride (LiAlH) : Effective in anhydrous ether, but requires strict moisture control.
-
Sodium/Alcohol (Mendius Reaction) : Cost-effective but limited to small-scale synthesis due to heterogeneous conditions.
Gabriel Synthesis
Phthalimide Intermediate Formation
The Gabriel method involves alkylation of potassium phthalimide with 3-(1-methylcyclopropyl)propyl bromide , followed by hydrolysis with hydrazine or HCl.
Yield and Scalability
-
Purity : >90% after recrystallization of the phthalimide intermediate.
-
Drawbacks : Multi-step synthesis increases time and cost compared to direct alkylation.
Reductive Amination
Ketone Precursor and Catalysis
Reductive amination of 3-(1-methylcyclopropyl)propanal with ammonia and hydrogen gas, catalyzed by palladium on carbon (Pd/C), offers a one-pot route.
Reaction Parameters
-
Pressure : 10–15 atm hydrogen pressure ensures complete conversion.
-
Temperature : 50–60°C balances reaction rate and catalyst stability.
Emerging Methodologies
Enzymatic Approaches
Immobilized transaminases show promise for enantioselective synthesis, though substrate specificity for cyclopropane-containing amines remains underexplored.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Alkylation of Ammonia | 40–60% | Moderate | Low | High |
| Nitrile Reduction | 65–75% | High | Moderate | Moderate |
| Gabriel Synthesis | 70–85% | High | High | Low |
| Reductive Amination | 50–70% | Moderate | High | High |
Chemical Reactions Analysis
Types of Reactions
3-(1-methylcyclopropyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-(1-methylcyclopropyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-methylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise effects .
Comparison with Similar Compounds
Key Observations :
- Synthesis Yields : Yields vary significantly, with silane-functionalized amines achieving up to 91% efficiency due to catalyst-free reactions , while pyridine derivatives show lower yields (20–38%) due to complex coupling steps .
- Applications : Bulky substituents (e.g., adamantane) enhance pharmacokinetic stability , whereas heterocycles (imidazole, pyridine) are pivotal in drug design for targeting enzymes or receptors .
Physicochemical Properties
While direct data for 3-(1-methylcyclopropyl)propan-1-amine is unavailable, analogs provide insights:
Stability and Reactivity
- Steric Effects: The methylcyclopropyl group in 3-(1-methylcyclopropyl)propan-1-amine likely reduces nucleophilic reactivity compared to less hindered analogs (e.g., 3-aminopropyl derivatives).
- Electron Effects : Electron-withdrawing substituents (e.g., pyridine) decrease amine basicity, whereas electron-donating groups (e.g., methoxy) enhance it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
